4-(4-Chloroanilino)-3,5-bisnitropyridine
Description
4-(4-Chloroanilino)-3,5-bisnitropyridine is a pyridine-based heterocyclic compound featuring a 4-chloroanilino substituent at the 4-position and nitro groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The nitro groups enhance electrophilic reactivity, while the chloro substituent on the aniline moiety may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C11H7ClN4O4 |
|---|---|
Molecular Weight |
294.65g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-dinitropyridin-4-amine |
InChI |
InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-9(15(17)18)5-13-6-10(11)16(19)20/h1-6H,(H,13,14) |
InChI Key |
AEHSBSZRWKDOJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Core Structure : A dihydro-pyrrole ring fused with two 4-chlorophenyl groups.
- Substituents: Methyl and ester groups at the 2-position, and a 4-chloroanilino group at the 4-position.
- Key Differences : The pyrrole core (vs. pyridine) reduces aromaticity, altering electronic properties. Hydrogen-bonding interactions (N–H···O and C–H···O) dominate crystal packing, unlike the nitro-rich pyridine analog .
b. 2-Phenazinamine Derivatives (e.g., N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino])
- Core Structure : Phenazine, a fused benzene-pyrazine system.
- Substituents: Two 4-chlorophenyl groups and an isopropylimino group.
- Key Differences: The extended π-conjugation in phenazine enhances redox activity compared to pyridine derivatives. The imino group introduces basicity, absent in the nitro-substituted pyridine analog .
- Applications : Phenazine derivatives are explored for antimicrobial and anticancer activities due to their redox-active cores.
c. Triazolophthalazine Derivatives with 4-Chloroanilino Substituents
- Core Structure : Triazole fused with phthalazine.
- Substituents: 4-Chloroanilino at the 3-position and diverse groups (e.g., morpholine, piperidine) at the 6-position.
- Key Differences : The triazole-phthalazine hybrid increases hydrogen-bonding capacity and metabolic stability. Unlike the pyridine analog, these compounds are explicitly designed for anticancer activity .
- Applications : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) in preclinical studies.
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Electronic Properties | Notable Applications |
|---|---|---|---|---|
| 4-(4-Chloroanilino)-3,5-bisnitropyridine | Pyridine | 3,5-nitro; 4-(4-chloroanilino) | High electrophilicity | Potential intermediate for synthesis |
| Ethyl 4-(4-chloroanilino)-pyrrole derivative | Dihydro-pyrrole | 4-(4-chloroanilino); ester, methyl | Reduced aromaticity; H-bonding | Crystallography studies |
| Phenazinamine derivatives | Phenazine | 4-chlorophenyl; isopropylimino | Redox-active; π-conjugated | Antimicrobial/anticancer research |
| Triazolophthalazine derivatives | Triazole-phthalazine | 4-chloroanilino; morpholine/piperidine | Enhanced H-bonding; metabolic stability | Anticancer drug candidates |
Functional and Reactivity Differences
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